3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the oxadiazole ring could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-thiol: Shares the benzimidazole moiety but lacks the oxadiazole and piperidine rings.
2-(1H-benzo[d]imidazol-2-ylsulfinyl)methyl-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide: Contains a benzimidazole moiety and a methoxy group but differs in the overall structure.
1-{4-[(3S)-3-(1-Methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone: Features a benzimidazole and piperidine ring but lacks the oxadiazole ring.
Uniqueness
The uniqueness of 3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12-6-7-15-16(9-12)21-18(20-15)14-5-4-8-24(10-14)13(2)19-22-17(11-25-3)23-26-19/h6-7,9,13-14H,4-5,8,10-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIOMSZYLNWBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(C)C4=NC(=NO4)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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